3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid
Overview
Description
3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives. This compound is characterized by its unique structure, which includes a triazino-benzimidazole core linked to a chlorophenoxyethyl group and a propanoic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Triazino-Benzimidazole Core: : The initial step involves the cyclization of appropriate precursors to form the triazino-benzimidazole core. This can be achieved by reacting 2-aminobenzimidazole with a suitable triazine derivative under reflux conditions in the presence of a solvent such as 1,4-dioxane or 1,2-dichloroethane .
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Introduction of the Chlorophenoxyethyl Group: : The next step involves the substitution of a chlorine atom on the triazino-benzimidazole core with a 4-chlorophenoxyethyl group. This reaction is typically carried out using a nucleophilic substitution reaction with 4-chlorophenoxyethyl chloride in the presence of a base such as potassium carbonate .
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Attachment of the Propanoic Acid Moiety: This can be achieved by reacting the intermediate compound with propanoic acid in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives .
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Reduction: : Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorophenoxyethyl group can be replaced with other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Substitution: Amines, thiols; typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Scientific Research Applications
3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions .
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Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
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Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
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Industry: : It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals .
Mechanism of Action
The mechanism of action of 3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(4-Chlorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one
- 2-([5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl)-N-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide
Uniqueness
3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the triazino-benzimidazole core, chlorophenoxyethyl group, and propanoic acid moiety allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-[5-[2-(4-chlorophenoxy)ethyl]-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4/c21-13-5-7-14(8-6-13)29-12-11-24-16-3-1-2-4-17(16)25-20(24)22-19(28)15(23-25)9-10-18(26)27/h1-8H,9-12H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASGBFSKVVXQOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=NC(=O)C(=NN23)CCC(=O)O)CCOC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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